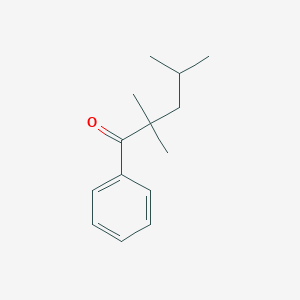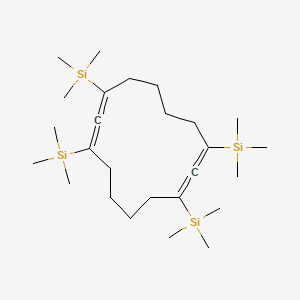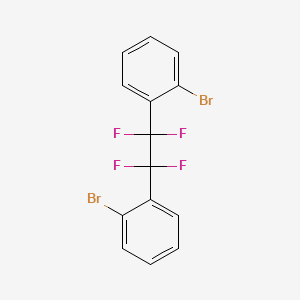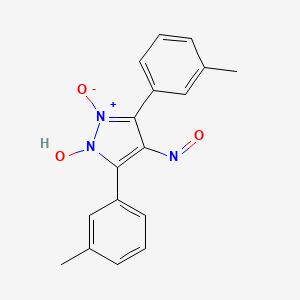
2,2,4-Trimethyl-1-phenylpentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-1-phenylpentan-1-one is an organic compound with a unique structure that includes a phenyl group attached to a pentanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1-phenylpentan-1-one typically involves the reaction of 2,2,4-trimethylpentane with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance efficiency and scalability. The use of specific catalysts and optimized reaction conditions can significantly improve the yield and reduce production costs.
化学反応の分析
Types of Reactions: 2,2,4-Trimethyl-1-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2,2,4-Trimethyl-1-phenylpentan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Research into its biological activity includes studies on its potential effects on cellular processes and its use as a model compound in biochemical assays.
Medicine: Investigations into its pharmacological properties may reveal potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals, including fragrances and pharmaceuticals.
作用機序
The mechanism of action of 2,2,4-Trimethyl-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and receptor binding. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
2,2,4-Trimethylpentane: A structurally related compound with different chemical properties.
Phenylacetone: Another compound with a phenyl group, but with distinct reactivity and applications.
Uniqueness: 2,2,4-Trimethyl-1-phenylpentan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a phenyl group with a branched pentanone backbone sets it apart from other similar compounds.
特性
CAS番号 |
61067-15-0 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
2,2,4-trimethyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C14H20O/c1-11(2)10-14(3,4)13(15)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChIキー |
CIAVXCLFBCPEQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)(C)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile](/img/structure/B14583126.png)
![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)


![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)

![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
![3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide](/img/structure/B14583150.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)



